Home > Products > Screening Compounds P112375 > Thalidomide, propargyl
Thalidomide, propargyl -

Thalidomide, propargyl

Catalog Number: EVT-3019535
CAS Number:
Molecular Formula: C16H12N2O5
Molecular Weight: 312.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Thalidomide

Compound Description: Thalidomide is a glutamic acid imide derivative infamous for its teratogenic effects when prescribed to pregnant women for morning sickness in the late 1950s and early 1960s []. Despite this, Thalidomide has reemerged as a valuable treatment for conditions such as erythema nodosum leprosum (ENL) [], multiple myeloma [, , , , , , , , , , , , , , ], and other hematologic malignancies [, ]. It exerts its effects through a variety of mechanisms, including anti-angiogenic [, ], immunomodulatory [, ], anti-inflammatory [, ], and anti-proliferative [] properties. Mechanistically, Thalidomide binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex CRL4CRBN, modulating its substrate specificity and leading to the degradation of specific proteins [, , , , , , ].

Lenalidomide

Compound Description: Lenalidomide, a derivative of Thalidomide, is another immunomodulatory imide drug (IMiD) used to treat multiple myeloma and other hematologic malignancies [, , , , , , , , , ]. It shares a similar mechanism of action with Thalidomide by binding to CRBN, leading to the degradation of neosubstrates such as Ikaros and Aiolos [, , , ]. Lenalidomide has shown promising results in treating del(5q) myelodysplastic syndrome by targeting casein kinase 1a1 (Ck1α) for degradation [].

Pomalidomide

Compound Description: Pomalidomide is another IMiD that shares structural similarities with Thalidomide and Lenalidomide [, , , ]. Like the other IMiDs, Pomalidomide binds to CRBN and induces the degradation of specific proteins, contributing to its anti-myeloma effects [, , , ].

5-Hydroxythalidomide

Compound Description: 5-Hydroxythalidomide is a metabolite of Thalidomide produced by human P450 cytochromes []. It exhibits teratogenic effects and contributes to the overall effects of Thalidomide treatment [, ]. 5-Hydroxythalidomide induces the degradation of the transcription factor PLZF/ZBTB16 through interaction with CRBN [].

CC-122

Compound Description: CC-122 is a Thalidomide analog currently in clinical trials for hematological cancers and solid tumors []. Using deuterium to stabilize the chiral center, researchers found that the anti-inflammatory and antitumorigenic activities of CC-122 are enantiomer-specific, with the (−)-deuterated enantiomer demonstrating significant antitumor effects in a myeloma model [].

Source and Classification

Thalidomide, propargyl is classified under the category of immunomodulatory drugs (IMiDs). It is recognized for its anti-inflammatory properties and its ability to modulate immune responses. The compound is identified by the Chemical Abstracts Service number 2098487-39-7, indicating its unique chemical identity within databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of thalidomide, propargyl can be approached through various methods:

  1. Direct Synthesis from Thalidomide: One method involves modifying thalidomide directly by introducing a propargyl group through nucleophilic substitution reactions. This typically requires a suitable base and a propargyl halide under controlled conditions to ensure high yield and purity.
  2. Solid-Phase Synthesis: A novel approach involves solid-phase synthesis techniques where hydroxymethyl polystyrene is coupled with phthalic anhydride to form a resin-linked acid. This acid can then react with primary amines to yield thalidomide derivatives, including thalidomide, propargyl, with high yields (40.3% to 98.1%) and purities (92.3% to 98.9%) .
  3. One-Pot Reactions: Recent methodologies have explored one-pot reactions that combine multiple steps into a single reaction vessel, significantly improving efficiency and reducing the need for extensive purification processes .
Molecular Structure Analysis

Structure and Data

Thalidomide, propargyl retains the core structure of thalidomide, which consists of two main components: the glutarimide ring and the phthalimide moiety. The propargyl group is attached to one of the nitrogen atoms in the glutarimide structure.

  • Molecular Formula: C13_{13}H11_{11}N1_{1}O4_{4}
  • Molecular Weight: Approximately 245.23 g/mol
  • Structural Features: The compound features a propargyl substituent that enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide, propargyl can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The propargyl group can undergo nucleophilic substitution reactions, allowing for further modifications or conjugations with other biomolecules or therapeutic agents.
  2. Cycloaddition Reactions: The presence of the alkyne group allows for cycloaddition reactions, which can be exploited in synthesizing more complex derivatives or conjugates.
  3. Hydrogenation: The compound may also be subjected to hydrogenation processes to modify the alkyne functionality into an alkene or alkane form, potentially altering its pharmacological properties .
Mechanism of Action

Process and Data

The mechanism of action of thalidomide, propargyl is primarily linked to its interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). Upon binding, thalidomide derivatives induce the degradation of specific proteins involved in inflammatory responses and tumorigenesis.

  • Protein Degradation: The engagement of CRBN leads to the recruitment of neosubstrates for ubiquitination, resulting in their subsequent degradation. This process is crucial for modulating immune responses and exerting anti-cancer effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Thalidomide derivatives are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of reactive functional groups allows for further derivatization or conjugation with other therapeutic agents.
Applications

Scientific Uses

Thalidomide, propargyl has several potential applications in scientific research and medicine:

  1. Cancer Therapy: Its immunomodulatory effects make it a candidate for treating various cancers, particularly multiple myeloma.
  2. Anti-inflammatory Agent: Used in conditions characterized by excessive inflammation, such as autoimmune disorders.
  3. Research Tool: Thalidomide derivatives are employed in studies investigating protein degradation pathways and cellular signaling mechanisms due to their unique mechanism of action .
Historical Context and Evolution of Thalidomide Derivatives

Thalidomide’s Legacy: From Teratogenic Crisis to Therapeutic Renaissance

The introduction of thalidomide (α-N-phthalimidoglutarimide) in the late 1950s as a sedative and antiemetic for morning sickness precipitated one of pharmaceutical history's most catastrophic tragedies. Marketed aggressively as a "wonder drug" under trade names including Contergan (Germany) and Distaval (UK), its perceived safety was tragically illusory [1] [2]. By 1961, pediatrician Widukind Lenz in Germany and obstetrician William McBride in Australia independently established the causal link between in utero thalidomide exposure and a horrifying spectrum of congenital malformations, most conspicuously phocomelia (seal-like limb deformities), alongside internal organ damage [2] [7]. This epidemic affected over 10,000 infants globally, with only approximately half surviving beyond infancy [4] [5]. The disaster exposed critical deficiencies in pharmaceutical regulation and preclinical testing paradigms. Crucially, insufficient teratogenicity screening in pregnant animal models preceded its release – a fatal oversight given that rodent models, typically resistant to thalidomide's teratogenic effects, were predominantly used [1]. Subsequent testing in sensitive species like rabbits and primates confirmed its profound developmental toxicity [1].

Table 1: Key Events in Thalidomide's History

YearEvent
1954Thalidomide patented in West Germany as Contergan by Chemie Grünenthal
1957Market launch in Germany for insomnia, coughs, colds, and morning sickness
1958Approval and marketing as Distaval in the UK by Distillers Company
1960Dr. Frances Kelsey (US FDA) blocks US approval citing inadequate safety data
1961Lenz and McBride independently link thalidomide to birth defects
Nov 1961Withdrawal from German market
Dec 1961Withdrawal from British market
1962Kefauver-Harris Amendment strengthens US drug regulation
1998FDA approves thalidomide (Thalomid®) for erythema nodosum leprosum (ENL)
2006FDA approval for multiple myeloma with dexamethasone

This tragedy, however, catalyzed transformative regulatory reforms. The establishment of the UK's Committee on the Safety of Drugs (1963) and the significant strengthening of the US FDA, empowered by the 1962 Kefauver-Harris Amendment mandating rigorous proof of efficacy and safety before market authorization, were direct consequences [1] [2]. Paradoxically, thalidomide itself experienced a remarkable therapeutic renaissance decades later. Serendipitous observations by Jacob Sheskin in 1964 revealed its efficacy against the debilitating complications of erythema nodosum leprosum (ENL), leading to its controlled reintroduction for this indication [7]. The pivotal breakthrough came with its anti-angiogenic and immunomodulatory properties, discovered in the 1980s-1990s, which underpinned its dramatic efficacy in multiple myeloma [4] [7] [9]. FDA approval for multiple myeloma in 2006 cemented its status as a cornerstone oncology therapy. Mechanistically, the veil was lifted in 2010 when Handa and colleagues identified cereblon (CRBN) as thalidomide's primary molecular target. Thalidomide and its derivatives (lenalidomide, pomalidomide) function as "molecular glues," reshaping the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the ubiquitination and proteasomal degradation of neosubstrate proteins, notably the transcription factors IKZF1 and IKZF3 in hematopoietic malignancies [3] [9]. This mechanistic understanding transformed thalidomide from a cautionary tale into the progenitor of a revolutionary therapeutic modality: targeted protein degradation [9].

Rational Design of Propargyl-Functionalized Thalidomide Analogs in Modern Drug Discovery

The elucidation of thalidomide's mechanism of action as a cereblon-dependent molecular glue ignited a new era in the rational design of optimized derivatives. While lenalidomide and pomalidomide represented significant advances, the integration of propargyl functionalization (–C≡CH group) offers unique chemical advantages for enhancing drug properties and enabling novel applications. This strategic modification builds upon the core phthalimide glutarimide scaffold of classical IMiDs® (Immunomodulatory Drugs) but introduces a terminal alkyne moiety known for its versatile reactivity and potential for targeted modifications [6] [8] [10].

The primary structural rationale for propargyl incorporation centers on three key aspects:

  • Linker Versatility: The propargyl group serves as a robust chemical handle readily amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction. This enables efficient, modular conjugation to diverse payloads, such as target protein ligands for PROTAC development or fluorophores for cellular tracking, without compromising cereblon-binding affinity inherent to the phthalimide ring [10]. Thalidomide 4'-oxyacetamide-PEG4-amine exemplifies this approach, providing a cereblon ligand pre-functionalized with a PEG spacer and terminal amine for straightforward bioconjugation [10].
  • Mechanism Refinement: Propargyl modifications can subtly alter the topology of the molecule, potentially influencing the spectrum of neosubstrates recruited to the CRL4^CRBN^ ligase for degradation. This aims to mitigate degradation of proteins like SALL4, identified in 2018 by Fischer's team as the critical teratogenic target of thalidomide. Degradation of SALL4, a transcription factor vital for embryonic development, directly correlates with limb defects and organ malformations observed historically [5]. Rational design seeks derivatives that spare SALL4 while enhancing degradation of therapeutically relevant targets like IKZF1/3 or BCL-2.
  • Enhanced Bioactivity: Recent studies demonstrate that specific propargyl-functionalized thalidomide analogs exhibit potent biological activities beyond protein degradation. For instance, derivatives designed as human neutrophil elastase (HNE) inhibitors (e.g., compound 4f) achieve nanomolar inhibitory concentrations (IC₅₀ = 21.78-42.30 nM), rivaling the potency of known inhibitors like sivelestat. These analogs act primarily via competitive inhibition, forming key interactions with catalytic residues Ser195, Arg217, and His57 in the HNE active site, as confirmed by molecular docking [8]. Furthermore, they display superior antiproliferative activity against cancer cell lines (T47D breast carcinoma, RPMI 8226 myeloma, A549 NSCLC) compared to parent compounds thalidomide, lenalidomide, or pomalidomide, inducing mechanisms like G2/M cell cycle arrest and apoptosis [8].

Table 2: Molecular Targets and Therapeutic Potential of Engineered Thalidomide Analogs

Molecular Target/StrategyTherapeutic EffectApplication/Compound Example
IKZF1 / IKZF3Disruption of myeloma cell survival & differentiationMultiple Myeloma (Lenalidomide, Pomalidomide)
BCL-2 / BCL-2 (mutant)Induction of apoptosis in resistant cancer cellsVenetoclax-resistant Leukemias (Propargyl-derived PROTACs) [6]
SALL4Teratogenicity (Degradation to be avoided)N/A (Safety mitigation in design) [5]
HNE InhibitionAnti-inflammatory; Potential anti-metastaticCompound 4f (Competitive HNE inhibitor) [8]
CRBN Recruitment (PROTAC)Targeted degradation of non-cereblon neosubstratesThalidomide-PEG4-amine linker for PROTAC synthesis [10]

A particularly promising frontier is the development of propargyl-bearing analogs targeting therapy-resistant cancers. Research in 2024 highlighted derivatives capable of inducing the degradation of both wild-type and mutant BCL-2, an anti-apoptotic protein crucial for cancer cell survival. Unlike venetoclax, a direct BCL-2 inhibitor prone to resistance-conferring mutations, these thalidomide derivatives act as molecular glue degraders, recruiting CRBN to ubiquitinate BCL-2 irrespective of its mutation status. Crucially, computational modeling and experimental validation confirmed that these derivatives bind BCL-2 at distinct sites compared to venetoclax, offering a novel mechanism to overcome resistance [6]. In vivo studies in Drosophila models further demonstrated reduced tumor burden and increased survival upon treatment, underscoring their therapeutic potential [6]. The synthesis of these advanced analogs leverages modern structure-based drug design (SBDD). Utilizing high-resolution structures of the thalidomide-CRBN complex and insights from molecular dynamics simulations (e.g., studying interactions with VEGF receptors, ceramide/S1P signaling implicated in anti-angiogenesis), chemists strategically modify the phthalimide ring system [3] [6]. The propargyl group is typically introduced via alkylation reactions targeting nitrogen atoms (e.g., on the phthalimide moiety) or oxygen atoms (e.g., creating propargyloxyacetamide linkers) [8] [10]. This targeted functionalization aims to optimize linker length, flexibility, and polarity to precisely position the target protein ligand within the ternary complex (Target:PROTAC:CRBN) for efficient ubiquitin transfer, while maintaining favorable pharmacokinetic properties.

Properties

Product Name

Thalidomide, propargyl

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

InChI

InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20)

InChI Key

NOGQTNDSZFYNTM-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Solubility

not available

Canonical SMILES

C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.